molecular formula C5H4Cl2O2 B157720 Itaconyl chloride CAS No. 1931-60-8

Itaconyl chloride

Cat. No.: B157720
CAS No.: 1931-60-8
M. Wt: 166.99 g/mol
InChI Key: CGCRIQNPIBHVCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Itaconyl chloride is typically synthesized from itaconic acid or itaconic anhydride. One common method involves the reaction of itaconic acid with phosphorus pentachloride (PCl5) in a molten state. The optimal conditions for this synthesis include using toluene as a solvent, a molar ratio of phosphorus pentachloride to itaconic acid of 2.15:1, a vacuum distillation temperature of 80°C, and a vacuum distillation time of 2 hours. This method yields this compound with a purity of over 98% .

Industrial Production Methods: In industrial settings, this compound can also be produced using dichloromethyl alkyl ether and a Lewis acid catalyst. This method is effective in converting the anhydride intermediate into this compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Itaconyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Itaconyl chloride exerts its effects primarily through its reactive chloride groups, which can form covalent bonds with nucleophiles. This reactivity allows this compound to participate in various chemical reactions, including substitution and polymerization. In biological systems, itaconate, a derivative of this compound, targets macrophages and inhibits succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle. This inhibition affects the levels of succinate, a metabolite involved in inflammation and immune response .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylidenebutanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCRIQNPIBHVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172912
Record name Succinyl chloride, methylene
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Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1931-60-8
Record name 2-Methylenebutanedioyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1931-60-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinyl chloride, methylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itaconyl chloride
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Record name Succinyl chloride, methylene
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Record name 2,2-methylenesuccinyl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Itaconyl chloride primarily used for in current research?

A1: this compound is frequently employed as a monomer in the synthesis of various polymers. For instance, it's used to create unsaturated derivatives of polycaprolactone like polycaprolactone fumarate (PCLF) and polycaprolactone itaconate (PCLI). These polymers are being explored for their potential to enhance the mechanical properties of hydroxyapatite scaffolds in bone tissue engineering applications. []

Q2: How is this compound typically synthesized?

A2: A common method for synthesizing this compound involves using bio-based itaconic acid and phosphorus pentachloride (PCl5) as starting materials in a molten method. []

Q3: What factors influence the yield and purity of this compound during synthesis?

A3: Research indicates that several factors impact the synthesis of this compound:

  • Solvent Choice During Purification: The solvent used during the purification process significantly affects the final product quality. []
  • Ratio of Raw Materials: The molar ratio of phosphorus pentachloride to itaconic acid plays a crucial role in determining the yield. []
  • Vacuum Distillation Parameters: Both the temperature and duration of the vacuum distillation step influence the yield and purity of this compound. []

Q4: Are there any alternative methods to produce Itaconamide, a derivative of this compound?

A4: Yes, Itaconamide can be produced through a gas phase reaction using this compound and ammonia gas. This method has been proposed to address limitations in traditional Itaconamide preparation and purification techniques. []

Q5: What spectroscopic techniques are used to characterize this compound?

A5: The structure of this compound is commonly confirmed using the following spectroscopic methods:

  • Fourier Transform Infrared Spectroscopy (FT-IR): This technique provides information about the functional groups present in the molecule. [, ]
  • Nuclear Magnetic Resonance Hydrogen Spectrum (1H-NMR): 1H-NMR offers detailed insights into the hydrogen atom environments within the molecule, confirming its structure. [, ]

Q6: Can this compound be used to synthesize polymers with specific properties?

A7: Yes, this compound can be used to create polymers with tailored properties. For instance, researchers have synthesized novel polyitaconates with a pyrrolidinonyl moiety that demonstrate thermo-responsive behavior in water. This means their properties change in response to temperature variations. []

Q7: What challenges are associated with polymer synthesis using this compound?

A8: The reaction conditions during polymerization, such as temperature and reaction time, significantly impact the properties of the resulting polymer. Careful optimization of these parameters is crucial to achieving the desired molecular weight and thermal stability. []

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